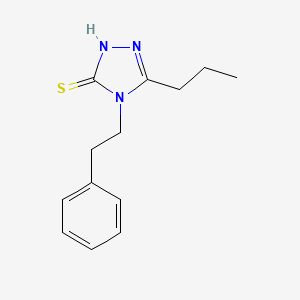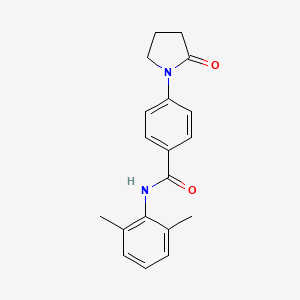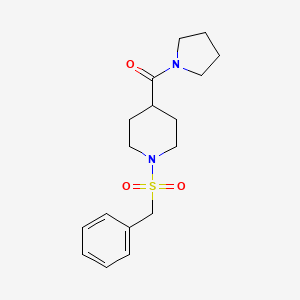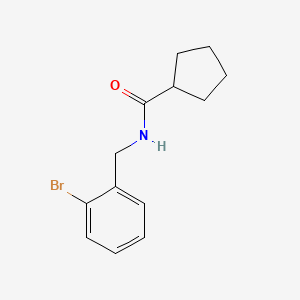
4-(2-phenylethyl)-5-propyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions for several hours. This method has been successfully employed to synthesize the basic nucleus of 4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol, which can be further modified to produce various derivatives, including those with phenylethyl and propyl groups (Singh & Kandel, 2013).
Molecular Structure Analysis
Structural and conformational features of triazole derivatives have been extensively studied using X-ray diffraction and molecular modeling techniques. These studies reveal the geometry and conformation of these molecules, providing insight into their stability and reactivity. For example, the thione form of 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to be significantly more stable than its thiol form, as determined by DFT methods (Karayel & Özbey, 2008).
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, including condensation with benzaldehyde to form Schiff bases, which further expands their chemical diversity and applicability. These reactions are critical for modifying the chemical structure and properties of triazole derivatives for specific purposes (Jubie et al., 2011).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points and solubility, are typically confirmed using chromatographic methods (TLC) and spectroscopic methods (IR, NMR). These properties are essential for understanding the behavior of these compounds in different environments and for their identification and characterization (Jubie et al., 2011).
科学的研究の応用
Structural and Conformational Analysis
A study by Karayel and Özbey (2008) focused on the structural and conformational features of a closely related compound, 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, using X-ray diffraction and molecular modeling techniques. This research highlighted the importance of the structural conformation related to biological activity, providing insights into the stability and geometric parameters of such compounds Karayel & Özbey, 2008.
Synthesis and Characterization
Singh and Kandel (2013) reported on the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol through cyclization and condensation processes, highlighting the compound's confirmation through various spectroscopic methods. This work contributes to the understanding of synthetic pathways and structural confirmation of triazole derivatives Singh & Kandel, 2013.
Biological Activity Studies
Hovsepyan et al. (2018) synthesized new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, investigating their anti-tumor activity and effects on DNA methylation levels. This study provides a basis for the development of novel DNA methylation inhibitors with potential therapeutic applications Hovsepyan et al., 2018.
Corrosion Inhibition
Quraishi and Jamal (2002) explored the role of fatty acid triazoles, including derivatives similar to the compound of interest, in inhibiting corrosion of mild steel. The study found these compounds to be effective in preventing corrosion, with their efficiency varying with concentration and environmental conditions Quraishi & Jamal, 2002.
特性
IUPAC Name |
4-(2-phenylethyl)-3-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-6-12-14-15-13(17)16(12)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHYWPNPSIAWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenylethyl)-5-propyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4580018.png)
![methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4580024.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4580050.png)

![1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4580066.png)

![5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580079.png)

amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B4580105.png)
![methyl {5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4580125.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580134.png)
